![molecular formula C18H34O2Si2 B2556710 Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 120951-86-2](/img/structure/B2556710.png)
Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzene, 1,3-bis(1,1-dimethylethyl)-” is a chemical compound with the formula C14H22. It is also known by other names such as m-Di-tert-butylbenzene and 1,3-Ditertiarybutylbenzene .
Molecular Structure Analysis
The molecular structure of “Benzene, 1,3-bis(1,1-dimethylethyl)-” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Benzene, 1,3-bis(1,1-dimethylethyl)-” has a molecular weight of 190.32400. It has a density of 0.859 g/mL at 25 °C (lit.), a boiling point of 106-107 °C18 mm Hg (lit.), and a melting point of 10-11 °C (lit.). Its exact mass is 190.17200 and it has a LogP of 4.28160 .Applications De Recherche Scientifique
Enzyme Induction and Molecular Dosimetry
1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) and its analogs have been studied for their ability to induce hepatic drug-metabolizing enzymes in mice, suggesting potential applications in modulating enzyme activity for therapeutic purposes. These studies emphasize the importance of the structure of the pyridyloxy ring and the substitution pattern of the benzene ring in determining enzyme induction activity, suggesting a receptor-mediated mechanism of action for the induction process (Kelley et al., 1985).
Toxicity Assessment and Environmental Monitoring
Research has focused on the genotoxic and mutagenic potential of benzene and its metabolites, such as 1,2,3,4-diepoxybutane (DEB), with significant implications for environmental health and safety. Studies on the molecular dosimetry of DEB-induced DNA-DNA cross-links in tissues of mice and rats exposed to benzene offer insights into the species and gender differences in benzene-induced cancer, providing valuable information for risk assessment and regulatory measures (Goggin et al., 2009).
Oxidative Stress and Metabolic Pathways
The toxic effects of benzene on the metabolic pathways, particularly related to oxidative stress and DNA damage, have been a significant focus of research. Studies assessing benzene-induced oxidative impairment in rat isolated pancreatic islets and the effect on insulin secretion highlight the vulnerability of pancreatic glucose metabolism to benzene toxicity. This research contributes to understanding the mechanisms of benzene toxicity and its broader implications on metabolic diseases (Bahadar et al., 2015).
Antagonistic Effects and Gene Expression
Explorations into the effects of co-exposure of benzene with other compounds, such as toluene and xylene, reveal complex interactions that modulate toxicity. Studies using Drosophila melanogaster as a model organism show significant alterations in stress gene expression, ROS generation, and oxidative stress markers, providing insights into the cellular and molecular mechanisms of toxicity and potential avenues for mitigating the effects of exposure to these compounds (Singh et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2Si2/c1-17(2,3)21(7,8)19-15-12-11-13-16(14-15)20-22(9,10)18(4,5)6/h11-14H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBATDPDOJPGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2556628.png)


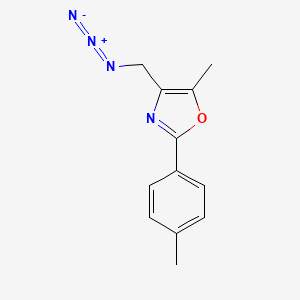
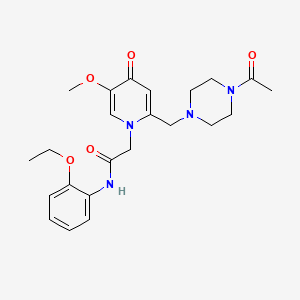
![[7-(Butylsulfanyl)-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2556635.png)
![N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2556636.png)
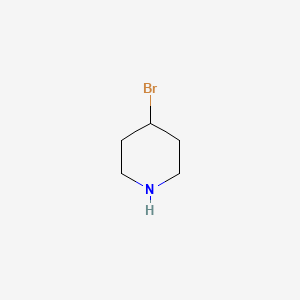
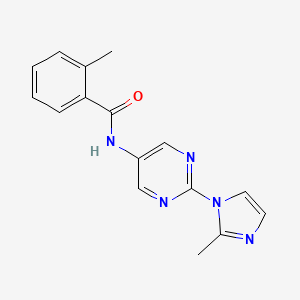
![1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2556642.png)
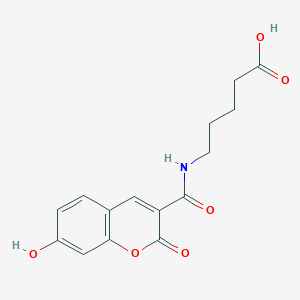
![N-(propan-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2556645.png)
![3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2556646.png)
![N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2556650.png)